[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine
Overview
Description
[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine, also known as MPPE, is a compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a derivative of the well-known neurotransmitter, dopamine, and has been shown to possess unique properties that make it an attractive target for further investigation.
Scientific Research Applications
Cyclization and Synthesis of Medicinal Drugs
1-Amino-4-methylpiperazine, an intermediate in the synthesis of various medicinal drugs, was obtained through the reaction of N,N-bis(2-chloroethyl)methylamine with an aqueous solution of hydrazine. This process, along with an efficient method for its isolation, highlights its application in the synthesis of pharmaceuticals (Kushakova, Kuznetsov, Chernobroviy, & Garabadgiu, 2004).
Novel Synthesis Techniques
The addition of benzylamine or methylamine to 4-chloro-β-nitrostyrene allowed the successful obtention of 1-phenylethylene-1,2-diamines, demonstrating the chemical's role in the creation of novel compounds through unique synthesis techniques (Mouhtaram, Jung, & Stambach, 1993).
Donor−Acceptor Interactions
A study on 4-(X)-substituted naphthalimides with ferrocenyl headgroups revealed insights into the donor−acceptor interactions and the impact of the substituents on spectrochemical properties. This research provides a basis for understanding the electronic interactions in compounds for potential applications in materials science and electronics (McAdam et al., 2003).
Alpha 1-Adrenoceptor Antagonists
The synthesis of 2-[(substituted phenylpiperazin-1-yl)methyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-ones demonstrated potent and selective alpha 1-adrenoceptor antagonistic activity, indicating their potential as antihypertensive agents. This work underlines the chemical's relevance in creating targeted therapeutics (Chern et al., 1993).
properties
IUPAC Name |
N-methyl-2-(4-methylpiperazin-1-yl)-1-phenylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-15-14(13-6-4-3-5-7-13)12-17-10-8-16(2)9-11-17/h3-7,14-15H,8-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLLDKIXAMGZLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CN1CCN(CC1)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301008250 | |
Record name | N-Methyl-2-(4-methylpiperazin-1-yl)-1-phenylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301008250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885950-68-5 | |
Record name | N-Methyl-2-(4-methylpiperazin-1-yl)-1-phenylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301008250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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